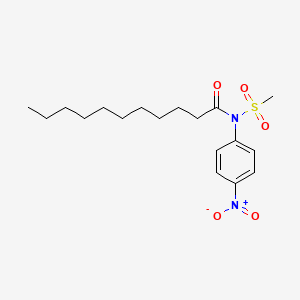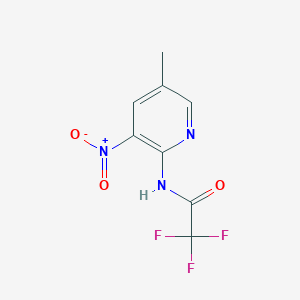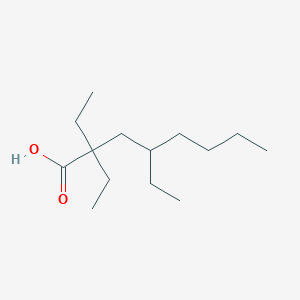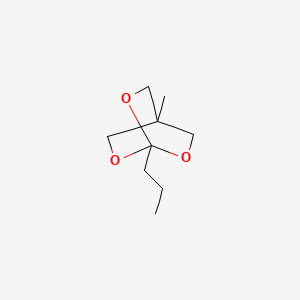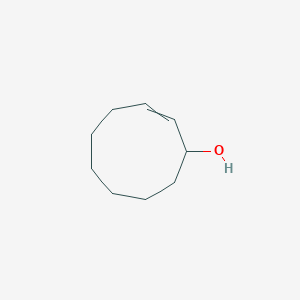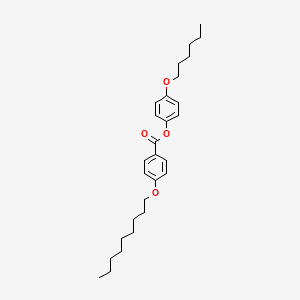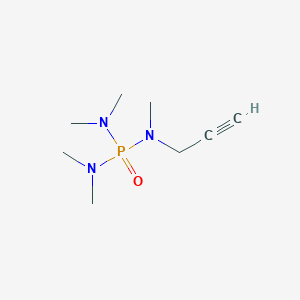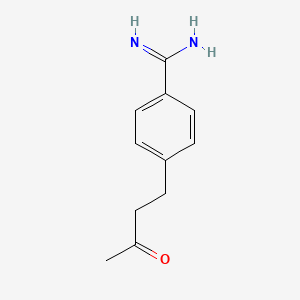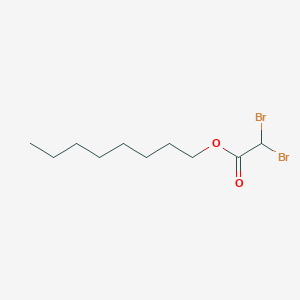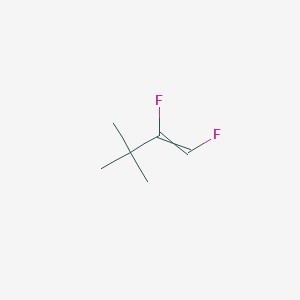
4-Methyl-2-(trimethylsilyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trimethylsilyl)phenol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenol ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trimethylsilyl)phenol can be synthesized through several methods. One common approach involves the protection of phenols using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction typically proceeds via an S_N2-like mechanism, where the alcohol attacks the silicon atom, forming a trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection strategies. The use of chlorotrimethylsilane and a suitable base ensures efficient production, with the reaction conditions optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Phenols with different substituents
Applications De Recherche Scientifique
4-Methyl-2-(trimethylsilyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trimethylsilyl)phenol involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the phenolic site. This protection is particularly useful in multi-step organic syntheses, where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 2-Amino-4-methylphenol, 2TMS derivative
Comparison
4-Methyl-2-(trimethylsilyl)phenol is unique due to the presence of both a methyl group and a trimethylsilyl group on the phenol ring. This combination provides distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
58933-96-3 |
|---|---|
Formule moléculaire |
C10H16OSi |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
Clé InChI |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


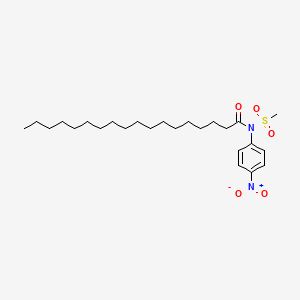
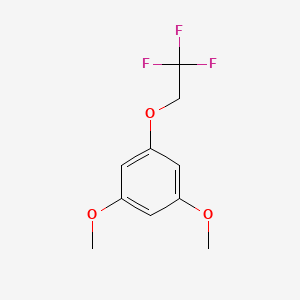
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
